molecular formula C10H7NO5 B8288193 6,7-Methylenedioxy-3-nitrochromene

6,7-Methylenedioxy-3-nitrochromene

Cat. No.: B8288193
M. Wt: 221.17 g/mol
InChI Key: JRTRWYLTILKTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Methylenedioxy-3-nitrochromene is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

7-nitro-6H-[1,3]dioxolo[4,5-g]chromene

InChI

InChI=1S/C10H7NO5/c12-11(13)7-1-6-2-9-10(16-5-15-9)3-8(6)14-4-7/h1-3H,4-5H2

InChI Key

JRTRWYLTILKTDP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC3=C(C=C2O1)OCO3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aldehyde (2a) (6 g, 36.14 mmol) was dissolved in 300 ml of CH2Cl2 along with 3.1 ml of dibutylamine (18.16 mmol) and 10.72 g of phthalic anhydride in a two necked flask equipped with a Dean-Stark trap, a condenser and a dropping funnel. Nitroethanol (7 ml 97.69 mmol) was added dropwise over a period of 18 hours, while the solution was stirred at reflux. After addition, the reaction was stirred for an additional 24 hrs. The flask was then cooled to room temperature, filtered and the solution extracted with 2 M NaOH (300 ml×3) and brine (100 ml), then dried over MgSO4. The solvent was then evaporated to leave a concentrated solution which was passed through a short column of silica to remove dark polar impurities. The isolated material was recrystallized from methanol to give 4.89 g (61% yield) of the title compounds as red needles: mp 139° C.; 1H-NMR (CDCl3) δ 5.20 (s, 2, ArOCH2), 6.02 (s, 2, OCH2O), 6.49 (s, 1, ArH), 6.69 (s, 1, ArH), 7.75 (s, 1, ArCH).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Nitroethanol
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.